1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that contains both piperazine and thiadiazole rings. This compound was first synthesized in the 1990s as a potential therapeutic agent for neurological disorders such as depression and anxiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, some compounds have been observed to display pi–pi T-shaped interactions and Vander Waals interactions with their targets .
Biochemical Pathways
It’s worth noting that similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells , which suggests that they might be involved in DNA damage response pathways.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a good initial predictor of a drug’s bioavailability.
Result of Action
Similar compounds have been observed to produce loss of cell viability in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves multiple steps. One common method includes the reaction of 1,2,5-thiadiazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tetrahydrofuran-2-ylmethanone to yield the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or chloroform and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Similar structure but contains a triazole ring instead of a thiadiazole ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a thiadiazole ring.
Uniqueness
1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its combination of piperazine and thiadiazole rings, which confer distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
oxolan-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c16-11(9-2-1-7-17-9)15-5-3-14(4-6-15)10-8-12-18-13-10/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBNXIRNVLBPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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